molecular formula C5H12N2O2 B13254529 2-aminoethyl N,N-dimethylcarbamate

2-aminoethyl N,N-dimethylcarbamate

Cat. No.: B13254529
M. Wt: 132.16 g/mol
InChI Key: CQVSGDKNTQPREN-UHFFFAOYSA-N
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Description

2-Aminoethyl N,N-dimethylcarbamate is an organic compound with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to an aminoethyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoethyl N,N-dimethylcarbamate typically involves the reaction of dimethylamine with ethylene carbonate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate group . The reaction can be represented as follows:

C2H4O3+(CH3)2NHC5H12N2O2+H2O\text{C}_2\text{H}_4\text{O}_3 + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_5\text{H}_{12}\text{N}_2\text{O}_2 + \text{H}_2\text{O} C2​H4​O3​+(CH3​)2​NH→C5​H12​N2​O2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also involve purification steps such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl N,N-dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-aminoethyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminoethyl N,N-dimethylcarbamate is unique due to its specific structure, which allows it to act as both a reagent in chemical synthesis and a potential therapeutic agent. Its ability to inhibit acetylcholinesterase makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-aminoethyl N,N-dimethylcarbamate

InChI

InChI=1S/C5H12N2O2/c1-7(2)5(8)9-4-3-6/h3-4,6H2,1-2H3

InChI Key

CQVSGDKNTQPREN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OCCN

Origin of Product

United States

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